molecular formula C12H16O4 B120100 1,3-Adamantanedicarboxylic acid CAS No. 39269-10-8

1,3-Adamantanedicarboxylic acid

Cat. No. B120100
CAS RN: 39269-10-8
M. Wt: 224.25 g/mol
InChI Key: PAVQGHWQOQZQEH-UHFFFAOYSA-N
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Description

1,3-Adamantanedicarboxylic acid is a dicarboxylic acid derivative of adamantane, a sturdy, diamondoid cage-like structure. The compound features two carboxylic acid groups attached to the first and third carbon atoms of the adamantane framework. This structure imparts unique chemical and physical properties to the molecule, making it a subject of interest in various chemical research areas .

Synthesis Analysis

The synthesis of 1,3-adamantanedicarboxylic acid has been achieved through a process involving bromination, hydrolysis, and the Koch-Haff reaction starting from adamantane. This method has been reported to yield the product with an overall yield of 33.2%, under mild reaction conditions, making it suitable for large-scale production .

Molecular Structure Analysis

The molecular structure of 1,3-adamantanedicarboxylic acid has been elucidated through crystallography, revealing hydrogen-bonded chains of molecules related by a glide plane. The structure is characterized by the presence of two carboxylic acid groups that are capable of forming hydrogen bonds, leading to the formation of extended chain structures in the solid state .

Chemical Reactions Analysis

1,3-Adamantanedicarboxylic acid has been shown to participate in various chemical reactions. For instance, it has been used as a versatile assembler in the formation of one-dimensional motifs when complexed with a variety of assembling partners, including simple and functionalized alkanedicarboxylic acids. This adaptability is due to the conformational flexibility of its hydrogen-bonding subunits . Additionally, the compound has been involved in the synthesis of uranyl ion complexes, where it acts as a linker. The resulting complexes exhibit a range of architectures, from simple monoperiodic chains to more complex three-dimensional frameworks, depending on the counterions and solvents used .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-adamantanedicarboxylic acid and its derivatives have been extensively studied. Diesters of this acid and related compounds have been synthesized and analyzed for their physicochemical and thermo-oxidative properties. These studies have provided insights into the stability and behavior of adamantane-based compounds under various conditions . Additionally, the compound has been analyzed by gas chromatography after derivatization to its methyl ester, demonstrating a simple and accurate method for quality control and analysis .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1,3-adamantanedicarboxylic acid has been accomplished through bromination, hydrolysis, and the Koch-Haff reaction, starting from adamantane. This method offers an efficient approach for large-scale production due to its mild reaction conditions and good yield, which was reported to be 33.2% (Wu Li-ping, 2004). Furthermore, its analysis and identification have been effectively carried out using gas chromatography after methylesterification, demonstrating the method's simplicity, speed, and accuracy for quality analysis (Kong Lichun, 2006).

Advanced Materials Applications

1,3-Adamantanedicarboxylic acid has been utilized to synthesize novel ester acetal polymers for 193-nm photoresists. These polymers, developed without phenyl groups, exhibit high thermal stability and can be quickly decomposed in the presence of a strong acid, showcasing their potential for lithography applications (Liyuan Wang et al., 2007).

Coordination Chemistry and Crystal Engineering

1,3-Adamantanedicarboxylic acid has been involved in the formation of various coordination complexes, especially with uranyl ions, displaying a wide range of architectures and properties. These complexes have been studied for their crystal structures, luminescence, and magnetic properties, offering insights into the design of new materials with specific functional characteristics (P. Thuéry, E. Rivière, & J. Harrowfield, 2015).

Host-Guest Chemistry

The compound has been researched in the context of host-guest chemistry, specifically in the complexation with β-cyclodextrin. This work has implications for drug delivery systems, showcasing the ability of 1,3-adamantanedicarboxylic acid derivatives to form inclusion complexes with cyclodextrins, potentially useful in nanomedicine designs (Jian-wei Wang et al., 2021).

Surface Science and Nanotechnology

In nanotechnology, 1,3-adamantanedicarboxylic acid has been employed in the synthesis of cationic gemini surfactants, which have shown remarkable surface-active properties and antimicrobial activities. These findings highlight the compound's potential in developing new materials for biomedical applications (X. Zhong et al., 2014).

Safety And Hazards

When handling 1,3-Adamantanedicarboxylic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation is recommended . All sources of ignition should be removed .

Relevant Papers

The relevant papers retrieved include "Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1…" and "Co-Crystals of 1,3-Adamantanedicarboxylic Acid with N…" .

properties

IUPAC Name

adamantane-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c13-9(14)11-2-7-1-8(4-11)5-12(3-7,6-11)10(15)16/h7-8H,1-6H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVQGHWQOQZQEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40192519
Record name Tricyclo(3.3.1.1(sup 3,7))decane-1,3-dicarboxylic acid
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Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Adamantanedicarboxylic acid

CAS RN

39269-10-8
Record name 1,3-Adamantanedicarboxylic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tricyclo(3.3.1.1(sup 3,7))decane-1,3-dicarboxylic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tricyclo(3.3.1.1(sup 3,7))decane-1,3-dicarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tricyclo[3.3.1.13,7]decane-1,3-dicarboxylic acid
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Synthesis routes and methods I

Procedure details

The synthesis of 2-methacryloyloxy-2-(3-(2-hydroxy-2-propyl)1-1-adamantyl)propane was performed by the following method. First, according to the method described in Japanese Patent Application Laid-open No. 2002-167342, 1000 g of 1,3-dihydroxyadamantane was synthesized from adamantane. Next, a four-necked flask equipped with a stirrer, a thermometer, a dropping funnel and a Dimroth condenser was charged with 100 g of 1,3-dihydroxyadamantane, 500 mL of 1,2-dichloroethane and 800 g of 96% sulfuric acid, and further 300 g of formic acid was dropped into the flask for 1 h. Thereafter, the contents of the flask were reacted at 25° C. for 10 h. The resultant reaction solution was filtered to separate precipitated crystals therefrom. The thus separated crystals were washed with water to obtain 140 g of 1,3-adamantanedicarboxylic acid. Then, a four-necked flask equipped with a stirrer, a thermometer and a Dimroth condenser was charged with 140 g of 1,3-adamantanedicarboxylic acid, 12 g of 96% sulfuric acid, 200 g of methanol and 1000 mL of 1,2-dichloroethane, and the contents of the flask were reacted at 62° C. for 10 h.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
2-methacryloyloxy-2-(3-(2-hydroxy-2-propyl)1-1-adamantyl)propane
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Reaction Step Three
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800 g
Type
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Reaction Step Three
Quantity
300 g
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Reaction Step Three

Synthesis routes and methods II

Procedure details

The synthesis of 2-methacryloyloxy-2-(3-(2-methacryloyloxy-2-propyl)-1-adamantyl)propane was performed by the following method. First, according to the method described in Japanese Patent Application Laid-open No. 2002-167342, 100 g of 1,3-dihydroxyadamantane was synthesized from adamantane. Next, a four-necked flask equipped with a stirrer, a thermometer, a dropping funnel and a Dimroth condenser was charged with 100 g of 1,3-dihydroxyadamantane, 500 mL of 1,2-dichloroethane and 800 g of 96% sulfuric acid, and further 300 g of formic acid was dropped into the flask for 1 h. Thereafter, the contents of the flask were reacted at 25° C. for 10 h. The resultant reaction solution was filtered to separate precipitated crystals therefrom. The thus separated crystals were washed with water to obtain 140 g of 1,3-adamantanedicarboxylic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-methacryloyloxy-2-(3-(2-methacryloyloxy-2-propyl)-1-adamantyl)propane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
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800 g
Type
reactant
Reaction Step Three
Quantity
300 g
Type
solvent
Reaction Step Three
Quantity
500 mL
Type
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Reaction Step Three

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